molecular formula C8H8N4O2S2 B15215662 2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide CAS No. 84557-53-9

2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B15215662
CAS No.: 84557-53-9
M. Wt: 256.3 g/mol
InChI Key: UJVYVTISWIGFJA-UHFFFAOYSA-N
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Description

2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a heterocyclic compound that contains both a thiadiazole ring and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or methanol with the addition of a catalytic amount of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling are also implemented to reduce waste and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the benzenesulfonamide group.

    Sulfanilamide: Contains the benzenesulfonamide group but lacks the thiadiazole ring.

    2-(5-Nitro-1,3,4-thiadiazol-2-yl)benzenesulfonamide: A nitro derivative of the original compound.

Uniqueness

2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to the combination of the thiadiazole ring and the benzenesulfonamide group, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and industrial processes .

Properties

CAS No.

84557-53-9

Molecular Formula

C8H8N4O2S2

Molecular Weight

256.3 g/mol

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C8H8N4O2S2/c9-8-12-11-7(15-8)5-3-1-2-4-6(5)16(10,13)14/h1-4H,(H2,9,12)(H2,10,13,14)

InChI Key

UJVYVTISWIGFJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(S2)N)S(=O)(=O)N

Origin of Product

United States

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